molecular formula C12H12F2O3 B1288974 Tert-butyl 3,5-difluoro-4-formylbenzoate CAS No. 467442-12-2

Tert-butyl 3,5-difluoro-4-formylbenzoate

Cat. No.: B1288974
CAS No.: 467442-12-2
M. Wt: 242.22 g/mol
InChI Key: AZIZOEBUVZHPOJ-UHFFFAOYSA-N
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Description

Tert-butyl 3,5-difluoro-4-formylbenzoate is an organic compound with the molecular formula C₁₂H₁₂F₂O₃ and a molecular weight of 242.22 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by fluorine atoms, and the carboxyl group is esterified with a tert-butyl group. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

The synthesis of tert-butyl 3,5-difluoro-4-formylbenzoate typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.

Chemical Reactions Analysis

Tert-butyl 3,5-difluoro-4-formylbenzoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields tert-butyl 3,5-difluoro-4-carboxybenzoate, while reduction yields tert-butyl 3,5-difluoro-4-hydroxymethylbenzoate.

Scientific Research Applications

Tert-butyl 3,5-difluoro-4-formylbenzoate is used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate the mechanisms of biological processes involving fluorinated compounds.

    Medicine: It is explored for its potential use in drug design and development, particularly for compounds targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3,5-difluoro-4-formylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets by influencing electronic and steric properties. The formyl group can participate in various chemical reactions, including nucleophilic addition and condensation reactions, which are crucial for its biological and chemical activity .

Comparison with Similar Compounds

Tert-butyl 3,5-difluoro-4-formylbenzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of fluorine atoms, formyl group, and tert-butyl ester, which together confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 3,5-difluoro-4-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O3/c1-12(2,3)17-11(16)7-4-9(13)8(6-15)10(14)5-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIZOEBUVZHPOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C(=C1)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620216
Record name tert-Butyl 3,5-difluoro-4-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

467442-12-2
Record name 1,1-Dimethylethyl 3,5-difluoro-4-formylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=467442-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3,5-difluoro-4-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of diisopropylamine (5 mL, 35.5 mmol, 1.2 eq) in THF (100 mL, anhyd) was slowly added BuLi (1.6M in hexanes, 20 mL, 32.3 mmol, 1.1 eq) at below 0° C. After addition was completed, the solution was cooled to −78° C. and then charged dropwise with a solution of tert-butyl 3,5-difluorobenzoate (6.3 g, 29 mmol) in THF (50 mL, anhyd) over 1 h. The resulting solution was stirred for another 2 h at −78° C. Next anhyd DMF (2.5 mL, 32.3 mmol, 1.1 eq) was added dropwise and, after 30 min, AcOH (4 mL) and water were added successively to quench the reaction. The reaction mixture was warmed to room temperature and diluted with EtOAc (100 mL). The organic layer was washed with brine, dried over MgSO4 and concentrated in vacuo. The residue was purified by flash column chromatography (Hex/EtOAc=4:1) to give tert-butyl 3,5-difluoro-4-formylbenzoate (5.8 g, 83%) as a white solid.
Quantity
5 mL
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reactant
Reaction Step One
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20 mL
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6.3 g
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reactant
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2.5 mL
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reactant
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solvent
Reaction Step Five
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100 mL
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4 mL
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solvent
Reaction Step Seven

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